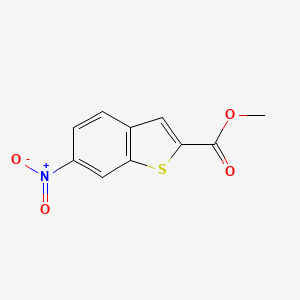

Methyl 6-nitro-1-benzothiophene-2-carboxylate

カタログ番号 B1323540

CAS番号:

34084-88-3

分子量: 237.23 g/mol

InChIキー: NTWQXMNKLCUVKU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“Methyl 6-nitro-1-benzothiophene-2-carboxylate” is a chemical compound with the linear formula C10H7NO4S . It is also known as “2-(Methoxycarbonyl)-6-nitro-1-benzothiophene” and "6-Nitro-benzo[b]thiophene-2-carboxylic acid methyl ester" .

Synthesis Analysis

The synthesis of benzothiophene derivatives, which includes “Methyl 6-nitro-1-benzothiophene-2-carboxylate”, has been a subject of interest in recent years . Various methods have been developed, including palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . Other methods include thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide , and photocatalytic radical annulation process of o-methylthio-arenediazonium salts with alkynes .Molecular Structure Analysis

The molecular structure of “Methyl 6-nitro-1-benzothiophene-2-carboxylate” is represented by the linear formula C10H7NO4S . The molecular weight of the compound is 237.23200 .Physical And Chemical Properties Analysis

“Methyl 6-nitro-1-benzothiophene-2-carboxylate” has a density of 1.457g/cm3 . It has a boiling point of 393.2ºC at 760 mmHg . The compound’s molecular formula is C10H7NO4S .科学的研究の応用

- Field : Chemical Science

- Application Summary : Benzothiophenes are synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

- Methods : The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

- Results : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

- Field : Medicinal Chemistry

- Application Summary : Thiophene and its substituted derivatives, including benzothiophenes, have diverse applications in medicinal chemistry .

- Methods : Medicinal chemists produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

- Results : Thiophenes have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Electrochemical Synthesis

Medicinal Chemistry

- Field : Chemical Science

- Application Summary : Benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides .

- Methods : The synthesis involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .

- Results : Diverse aryne precursors were applicable to the one-step benzothiophene synthesis enabling to prepare a variety of benzothiophenes .

- Field : Material Science

- Application Summary : Compounds containing the benzothiophene frame are important building blocks in organic synthesis and are used in a broad range of applications .

- Methods : The benzothiophene skeleton is present in many organic materials, such as solar cells, light-emitting diodes (OLEDs), and field-effect transistors .

- Results : The use of benzothiophene in these applications has shown promising results .

One-step Synthesis

Organic Materials

- Field : Chemical Science

- Application Summary : Benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides .

- Methods : The synthesis involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .

- Results : Diverse aryne precursors were applicable to the one-step benzothiophene synthesis enabling to prepare a variety of benzothiophenes .

- Field : Material Science

- Application Summary : Compounds containing the benzothiophene frame are important building blocks in organic synthesis and are used in a broad range of applications .

- Methods : The benzothiophene skeleton is present in many organic materials, such as solar cells, light-emitting diodes (OLEDs), and field-effect transistors .

- Results : The use of benzothiophene in these applications has shown promising results .

Copper-Catalyzed Amination

Organic Materials

特性

IUPAC Name |

methyl 6-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWQXMNKLCUVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635240 | |

| Record name | Methyl 6-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-nitro-1-benzothiophene-2-carboxylate | |

CAS RN |

34084-88-3 | |

| Record name | Methyl 6-nitrobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34084-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-nitro-1-benzothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

24.8 g (126.7 mmol) of 2,4-dinitrobenzaldehyde, 13.4 g (126.7 mmol) of methyl mercaptoacetate and 35.3 ml (253.3 mmol) of triethylamine in 74.5 ml of DMSO are heated at 80° C. for 1 h. The reaction solution is poured into 250 ml of ice-water. The resulting precipitate is filtered off with suction, washed with water and dried at 50° C. under reduced pressure overnight. This gives 16.1 g (53.6% of theory) of the title compound.

[Compound]

Name

ice water

Quantity

250 mL

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-dinitrobenzaldehyde (6.45 g, 32.9 mol) and K2CO3 (5.45 g, 39.4 mmol) in DMIF (60 mL) was slowly added methyl thioglycolate (3.0 mL, 32.9 mmol). The mixture was stirred at RT for 1 h, then at 50° C. for 2 h. The resultant mixture was poured into H2O/ice and stirred until a precipitate formed. The solid was filtered and triturated with hot MeOH. The pale brown solid was filtered. 1H NMR (DMSO-d6) δ 9.13 (s, 1H), 8.33 (s, 1H), 8.30-8.17 (m, 2H), 3.89 (s, 3H). MS (EI): cal'd (MH+) 238.01, exp (MH+) 238.10.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

H2O ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Synthesis routes and methods III

Procedure details

24.8 g (126.7 mmol) of 2,4-dinitrobenzaldehyde, 13.4 g (126.7 mmol) of methyl mercaptoacetate and 35.3 ml (253.3 mmol) of triethylamine in 74.5 ml of DMSO are heated at 80° C. for 1 h. The reaction solution is poured into 250 ml of ice-water. The resulting precipitate is filtered off with suction, washed with water and dried at 50° C. under reduced pressure overnight. This gives 16.1 g (53.6% of theory) of the title compound.

[Compound]

Name

ice water

Quantity

250 mL

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)